molecular formula C5H6NNaO2 B8085096 Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate

Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B8085096
M. Wt: 135.10 g/mol
InChI Key: MYCUSWLDQIXGER-UHFFFAOYSA-M
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Description

Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate:

Synthetic Routes and Reaction Conditions:

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. The reaction is conducted under mild conditions, yielding N-substituted pyrroles.

  • Condensation of O-Substituted Carbamates: This method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrrolidone derivatives.

  • Reduction: Reduction reactions can convert the pyrrole ring to a saturated pyrrolidine ring.

  • Substitution: Substitution reactions can occur at various positions on the pyrrole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: Saturated pyrrolidine derivatives.

  • Substitution: Various substituted pyrroles and pyrrolidines.

Scientific Research Applications

Chemistry: Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 1-Pyrroline-5-carboxylic acid: This compound is structurally similar to Sodium 3,4-Dihydro-2H-pyrrole-2-carboxylate and is involved in similar biological processes.

  • 2H-Pyran-2-carboxaldehyde:

Uniqueness: this compound is unique in its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

sodium;3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h3-4H,1-2H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCUSWLDQIXGER-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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